molecular formula C18H12O9 B158463 (1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy- CAS No. 69251-99-6

(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-

Cat. No. B158463
CAS RN: 69251-99-6
M. Wt: 372.3 g/mol
InChI Key: QQLURXJDJDJYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-” is a chemical substance with the molecular formula C18H12O91. It is not intended for human or veterinary use and is primarily used for research purposes1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is likely that the synthesis of this compound involves complex organic chemistry reactions. For a detailed synthesis process, it is recommended to refer to specialized literature or databases.



Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and oxygen-containing functional groups. The molecular weight of this compound is 372.3 g/mol1. For a detailed structural analysis, it is recommended to use specialized software or databases that can provide 3D molecular structures.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the search results. However, given its complex structure, it is likely to undergo a variety of reactions depending on the conditions. For a detailed analysis of its reactivity, it is recommended to refer to specialized literature or databases.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the search results. However, it is known that the compound has a molecular weight of 372.3 g/mol1. For a detailed analysis of its physical and chemical properties, it is recommended to refer to specialized literature or databases.


Scientific Research Applications

Natural Product Isolation and Structure Determination

Chemical Reactions and Properties

  • Research on Trolox C, a water-soluble α-tocopherol analogue, explores the oxidative reactions of compounds with a similar benzopyrano structure, providing insights into their chemical behavior and potential applications in various fields (Thomas & Bielski, 1989).

Antioxidative Activities

  • Studies on antioxidants, including ellagic acid, a compound with a structure similar to benzopyrano compounds, provide insights into the antioxidative activities of these molecules, suggesting their potential use in food preservation and pharmaceuticals (Kurechi & Kunugi, 1983).

Catalysis and Synthesis of Derivatives

  • Benzopyrano compounds are used in catalytic methods for synthesizing various derivatives, showcasing their role in facilitating chemical reactions and producing new molecules with potential applications in drug development and material science (Motamedi, Baghbani, & Bamoharram, 2012).

Biological Activities and Medicinal Chemistry

  • The synthesis and biological activities of benzopyranopyridine derivatives are explored, hinting at the medicinal and therapeutic potential of benzopyrano compounds in treating various health conditions (Mohakhud et al., 2006).

Inhibitory Effects in Maillard Reaction

  • Phenolic compounds, structurally similar to benzopyrano compounds, have been studied for their inhibitory effects in the Maillard reaction, suggesting potential applications in food chemistry and health sciences (Djilas & Milić, 2005).

Safety And Hazards

This compound is not intended for human or veterinary use1. Therefore, it should be handled with care, using appropriate safety measures. For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or manufacturer.


Future Directions

The future directions for the research and application of this compound are not readily available in the search results. However, given its complex structure, it is likely to be of interest in various fields of research. For a detailed understanding of its potential future directions, it is recommended to refer to specialized literature or databases.


properties

IUPAC Name

12,13,14-trimethoxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11,13,15(19)-hexaene-9,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O9/c1-21-12-10-9-8-6(17(19)26-14(9)16(23-3)15(12)22-2)4-7-11(25-5-24-7)13(8)27-18(10)20/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLURXJDJDJYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3=C1C(=O)OC4=C3C(=CC5=C4OCO5)C(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219319
Record name 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-

CAS RN

69251-99-6
Record name 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069251996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-
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(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-
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(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-
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(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-
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(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-

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